molecular formula C11H14O4 B1590714 (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate CAS No. 71301-98-9

(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate

Cat. No.: B1590714
CAS No.: 71301-98-9
M. Wt: 210.23 g/mol
InChI Key: ILYSHPJWNMPBPE-MRVPVSSYSA-N
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Description

(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate is a chemical compound with the molecular formula C11H14O4. It is a derivative of propanoic acid and is known for its specific stereochemistry, which gives it unique properties and applications in various fields such as chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

The primary target of the compound ®-Ethyl 2-(4-hydroxyphenoxy)propanoate, also known as Ethyl ®-(+)-2-(4-hydroxyphenoxy)propionate, is the substrate R-2-phenoxypropionic acid (R-PPA) at the C-4 position . This compound is facilitated by microorganisms with hydroxylases .

Mode of Action

The mode of action of Ethyl ®-(+)-2-(4-hydroxyphenoxy)propionate involves the selective introduction of a hydroxyl group (–OH) into the substrate R-2-phenoxypropionic acid (R-PPA) at the C-4 position . This process is facilitated by microorganisms with hydroxylases .

Biochemical Pathways

The biochemical pathway affected by ®-Ethyl 2-(4-hydroxyphenoxy)propanoate involves the biosynthesis of R-2-(4-hydroxyphenoxy)propionic acid (R-HPPA), a key intermediate of the enantiomerically pure phenoxypropionic acid herbicides . The compound is biosynthesized through the selective introduction of a hydroxyl group (–OH) into the substrate R-2-phenoxypropionic acid (R-PPA) at the C-4 position .

Pharmacokinetics

The compound’s biosynthesis is facilitated by microorganisms with hydroxylases , suggesting that it may be metabolized by similar organisms

Result of Action

The result of the action of ®-Ethyl 2-(4-hydroxyphenoxy)propanoate is the production of R-2-(4-hydroxyphenoxy)propionic acid (R-HPPA), a key intermediate of the enantiomerically pure phenoxypropionic acid herbicides . This compound is biosynthesized through the selective introduction of a hydroxyl group (–OH) into the substrate R-2-phenoxypropionic acid (R-PPA) at the C-4 position .

Action Environment

The action environment of Ethyl ®-(+)-2-(4-hydroxyphenoxy)propionate is within microorganisms that possess hydroxylases . These microorganisms facilitate the compound’s biosynthesis through selective introduction of a hydroxyl group (–OH) into the substrate R-2-phenoxypropionic acid (R-PPA) at the C-4 position Environmental factors that influence the action, efficacy, and stability of this compound could include the presence and activity of these microorganisms, as well as conditions that affect their growth and metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the esterification of (R)-2-(4-hydroxyphenoxy)propanoic acid with ethanol under acidic conditions. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate involves large-scale esterification reactions using advanced chemical reactors and continuous flow processes to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

  • Reduction: The ester group can be reduced to form the corresponding alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like halides can be used in substitution reactions, often requiring a strong base.

Major Products Formed:

  • Oxidation: Quinone derivatives.

  • Reduction: (R)-2-(4-hydroxyphenoxy)propanol.

  • Substitution: Various substituted phenols or ethers.

Scientific Research Applications

Chemistry: In chemistry, (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and chiral chemistry research.

Biology: The compound has applications in biological studies, particularly in the investigation of enzyme-substrate interactions and the development of enzyme inhibitors. Its structural similarity to natural substrates allows it to be used as a probe in biochemical assays.

Medicine: In the medical field, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceuticals, particularly those targeting inflammatory and oxidative stress-related conditions.

Industry: Industrially, the compound is used in the production of agrochemicals, dyes, and fragrances. Its versatility and reactivity make it a valuable building block in the synthesis of various commercial products.

Comparison with Similar Compounds

  • Ethyl 2-(4-hydroxyphenoxy)propanoate (S-enantiomer): The S-enantiomer of the compound has similar chemical properties but different biological activity due to its opposite stereochemistry.

  • 2-(4-Hydroxyphenoxy)propanoic acid: The parent acid without the ethyl ester group, which has different reactivity and solubility properties.

  • Other phenolic esters: Compounds with similar structures but different substituents on the phenyl ring, leading to variations in reactivity and applications.

Uniqueness: (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate is unique due to its specific stereochemistry, which influences its reactivity and biological activity. This enantiomerically pure form is particularly valuable in asymmetric synthesis and chiral applications, where the stereochemistry plays a crucial role in the desired outcome.

Properties

IUPAC Name

ethyl (2R)-2-(4-hydroxyphenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-14-11(13)8(2)15-10-6-4-9(12)5-7-10/h4-8,12H,3H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYSHPJWNMPBPE-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509381
Record name Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71301-98-9
Record name Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71301-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(4-hydroxyphenoxy)propanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate
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Record name ethyl 2-(4-hydroxyphenoxy)propanoate
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Synthesis routes and methods I

Procedure details

While stirring a mixture of 22.5 g of ethyl 2-(4-formylphenoxy)propionate ([α]D25 =+51.5°) and 60 g of toluene at room temperature, 22.8 g of 40% peracetic acid was dropwise added. After stirring at 20° to 30° C. for 2 hours and at 50° C. for 2 hours, 0.2 g of water was added, and the mixture was stirred for 2 hours. After cooling the reaction mixture to room temperature, 40 g of water was added. The aqueous layer was separated. The organic layer was washed with 40 g of water, followed by washing twice with 40 g of a 5% sodium hydrogen carbonate aqueous solution, then with 40 g of a 5% sodium hydrogen sulfite aqueous solution and further with 40 g of water. Then, the reaction mixture was concentrated by distilling off toluene under reduced pressure, and subjected to distillation under reduced pressure, whereby 16.5 g of (+)-ethyl 2-(4-hydroxyphenoxy)propionate was obtained as a colorless transparent liquid. The boiling point was from 130° to 140° C./1 mmHg.
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
22.8 g
Type
reactant
Reaction Step Two
Name
Quantity
40 g
Type
solvent
Reaction Step Three
Name
Quantity
0.2 g
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 2.2 g of (+)-ethyl 2-(4-formylphenoxy)propionate ([α]D25 =+51.3° optical purity: 93%), 10 ml of methylene chloride and 2.6 g of m-chloroperbenzoic acid, was reacted for 2 hours under reflux, and after an addition of 0.5 g of water, further refluxed for 1 hour. After cooling, the reaction mixture was washed twice with 20 g of a 5% sodium hydrogen carbonate aqueous solution, then with 10 g of a 5% sodium hydrogen sulfite aqueous solution and further with 10 g of water. Then, the reaction mixture was concentrated by distilling off methylene chloride and then subjected to distillation under reduced pressure, whereby 1.1 g of ethyl 2-(4-hydroxyphenoxy)propionate was obtained as a colorless transparent liquid. The boiling point was from 130° to 140° C./1 mmHg. [α]D25 =+40.6°, optical punity: 90%
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

12.2 g of 4-hydroxybenzaldehyde, 30 g of (-)-ethyl lactate-tosylate ([α]D25 =-34.2°, optical purity: 96%), 20 g of potassium carbonate and 100 g of acetonitrile, were mixed, and the mixture was refluxed for 5 hours and then cooled to room temperature. The reaction mixture was treated in the same manner as in Reference Example 3, whereby 20.0 g of (+)-ethyl 2-(4-hydroxyphenoxy)propionate was obtained as a colorless transparent liquid. The boiling point was from 130° to 140° C./1 mmHg. [α]D25 =+51.5°, optical purity: 93%.
Quantity
12.2 g
Type
reactant
Reaction Step One
Name
(-)-ethyl lactate tosylate
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate in chemical synthesis?

A1: this compound serves as a crucial chiral intermediate in the synthesis of Cyhalofop-butyl [, ]. This compound is not the final product itself but plays a vital role in achieving the desired stereochemistry and functionality in the final herbicide molecule.

Q2: How is this compound synthesized, and what are the key improvements achieved in recent research?

A2: The synthesis starts from either D-lactic acid [] or (S)-methyl lactate []. Both routes involve esterification followed by reaction with p-toluenesulfonyl chloride to yield a key intermediate. This intermediate then undergoes a condensation reaction with hydroquinone to produce this compound. Researchers have focused on optimizing this synthesis, particularly the condensation step. By refining reagents, raw materials, and procedures, the yield has been significantly increased from 76% to 92% with a GC purity reaching 96% []. This improved process offers advantages like readily available materials, mild reaction conditions, and reduced environmental impact, making it suitable for large-scale production.

Q3: How is the structure of this compound confirmed?

A3: The synthesized this compound is characterized using various spectroscopic techniques. Infrared (IR) spectroscopy and proton nuclear magnetic resonance (1H NMR) are employed to confirm the structure of the compound []. This ensures the correct connectivity and arrangement of atoms within the molecule. Additionally, Gas Chromatography (GC) is utilized to assess the purity of the synthesized compound, confirming its suitability for further synthetic steps [, ].

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